

Application Note: Structural Elucidation of C39H58F3NO5S Using Advanced NMR Spectroscopy

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Compound of Interest		
Compound Name:	C39H58F3NO5S	
Cat. No.:	B15172637	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous determination of molecular structures. This application note provides a comprehensive protocol for the structural analysis of the novel compound **C39H58F3NO5S**, a complex molecule featuring a trifluoromethyl group, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The presence of the ¹⁹F nucleus offers a unique spectroscopic handle for detailed structural and conformational analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted quantitative NMR data for the hypothetical structure of **C39H58F3NO5S**, referred to herein as "Trifluoromethyl-Steroidal Sulfonamide X". The predictions are based on typical chemical shift ranges for functional groups within a complex steroidal framework.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Proposed Assignment
7.85	d (J = 8.5 Hz)	2H	Ar-H (ortho to SO ₂)
7.30	d (J = 8.5 Hz)	2H	Ar-H (meta to SO ₂)
5.40	br s	1H	Olefinic H
4.15	m	1H	CH-O
3.80	q (J = 7.0 Hz)	2H	O-CH ₂ -CH ₃
3.50	m	1H	CH-N
2.80	m	1H	CH-CF₃
2.45	S	3H	Ar-CH₃
0.70-2.20	m	~38H	Steroidal backbone CH, CH ₂ , CH ₃
0.95	S	3H	Angular CH₃
0.85	S	3H	Angular CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity (from DEPT)	Proposed Assignment
174.2	С	C=O (Ester)
144.5	С	Ar-C (ipso to SO ₂)
140.1	С	Olefinic C
129.8	СН	Ar-CH
127.5	СН	Ar-CH
125.5	q (¹JCF ≈ 285 Hz)	CF₃
121.8	С	Olefinic C
78.5	СН	CH-O
65.2	CH₂	O-CH ₂ -CH ₃
60.8	СН	CH-N
55.4	q (²JCF ≈ 30 Hz)	CH-CF₃
20.0-50.0	CH, CH₂, CH₃	Steroidal backbone
21.6	СН₃	Ar-CH₃
18.5	СН₃	Angular CH₃
16.8	СН₃	Angular CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Proposed Assignment
-72.5	d (J = 7.5 Hz)	-CF₃

Experimental Protocols

2.1 Sample Preparation

• Weigh approximately 10-15 mg of C39H58F3NO5S.



- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2.2 NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ¹H NMR:
 - Pulse sequence: zg30
 - Spectral width: 16 ppm
 - Acquisition time: 2.5 s
 - Relaxation delay: 2.0 s
 - Number of scans: 16
- 13C NMR:
 - Pulse sequence: zgpg30 (proton decoupled)
 - Spectral width: 240 ppm
 - Acquisition time: 1.0 s
 - Relaxation delay: 2.0 s
 - Number of scans: 1024
- DEPT-135:
 - Pulse sequence: dept135
 - Edit for CH/CH₃ (positive) and CH₂ (negative) signals.



• 19F NMR:

Pulse sequence: zg30

Spectral width: 50 ppm

Acquisition time: 1.5 s

Relaxation delay: 2.0 s

o Number of scans: 64

• Reference externally to CFCI₃ (δ = 0 ppm).

- 2D COSY (Correlation Spectroscopy):
 - Pulse sequence: cosygpqf
 - Acquire 2048 data points in F2 and 256 increments in F1.
 - Number of scans per increment: 8
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse sequence: hsqcedetgpsisp2.2
 - Spectral widths: 16 ppm (¹H) and 240 ppm (¹³C)
 - Acquire 2048 data points in F2 and 256 increments in F1.
 - Number of scans per increment: 16
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse sequence: hmbcgpndqf
 - Long-range coupling delay (D6): 80 ms (optimized for JCH ≈ 6-10 Hz)
 - Acquire 2048 data points in F2 and 256 increments in F1.



Number of scans per increment: 32

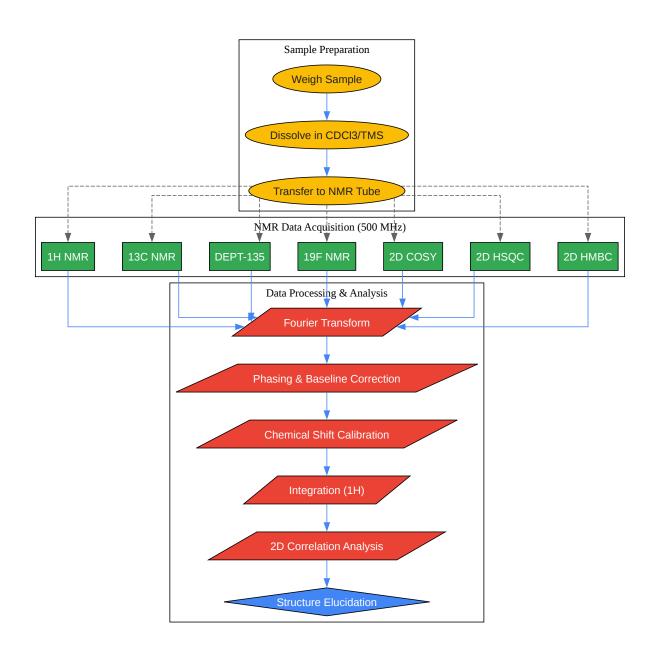
2.3 Data Processing

- Apply a gentle exponential window function to the Free Induction Decays (FIDs) before
 Fourier transformation to improve the signal-to-noise ratio.
- Phase correct all spectra manually.
- Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm).
- Integrate the ¹H NMR signals.
- Analyze the 2D spectra to establish connectivity between protons (COSY) and between protons and one-bond or multiple-bond carbons (HSQC, HMBC).

Visualizations

Experimental Workflow



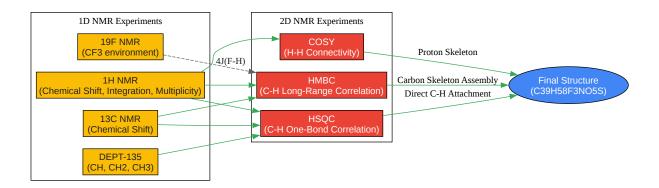


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Caption: Experimental workflow for NMR analysis of C39H58F3NO5S.



Logical Relationship of NMR Data for Structural Elucidation



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Caption: Interconnectivity of NMR experiments for structure elucidation.

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